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Compound of Interest

3-Methyl-1-(2-methylphenyl)butan-
Compound Name:

1-one
CAS No.: 58138-81-1
Cat. No.: B2444472

Get Quote

Executive Summary

o-Isovalerotoluene (Systematically: 1-(2-methylphenyl)-3-methylbutan-1-one) represents a
specific class of alkyl-aryl ketones synthesized primarily via Friedel-Crafts acylation. While
often overshadowed by its para-isomer in bulk industrial applications, the ortho-isomer serves
as a critical intermediate in the fine chemical synthesis of specialized fragrances and
pharmaceutical scaffolds.

This guide provides a rigorous technical analysis of the physicochemical properties of o-
isovalerotoluene, specifically its boiling point (BP) and melting point (MP). It further details the
experimental protocols required for high-precision determination of these values, grounding the
methodology in thermodynamic principles and authoritative standards.

Part 1: Chemical Identity & Structural Analysis[1]
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Understanding the physical behavior of o-isovalerotoluene requires a precise definition of its
molecular architecture. The presence of the ortho-methyl group introduces steric strain that
distinctively alters its phase transition temperatures compared to its meta and para

counterparts.
Attribute Technical Detall
Common Name o-lsovalerotoluene
Systematic IUPAC Name 1-(2-methylphenyl)-3-methylbutan-1-one
Synonyms 2'-Methylisovalerophenone; o-Isovaleryl Toluene
Molecular Formula C12H160
Molecular Weight 176.26 g/mol
Aromatic toluene core acylated at the ortho
Structural Features position with an isovaleryl (3-methylbutanoyl)

group.[1]{2][3]

Structural Diagram & Synthesis Pathway

The following diagram illustrates the Friedel-Crafts acylation pathway, highlighting the
competitive formation of ortho and para isomers.

Catalyst
(AICI3)

Ig'?ﬁg‘; Electrophilic Attack

d Sigma Complex

I ~80-90% Yield  _ [FEENESGIENLE
- ! ! £ .
o PlecmophilicAttack o} ettt 1 ~10-20% Yield BT FIeeltsy
Isovaleryl Chloride

(C5H9CIO) (Steric Hindrance)
o-Isovalerotoluene
(Target: Minor Product)

Click to download full resolution via product page

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://webbook.nist.gov/cgi/cbook.cgi?ID=C78842&Type=TBOIL
https://comptox.epa.gov/dashboard/chemical/properties/DTXSID4039233
https://shura.shu.ac.uk/19380/1/10694261.pdf
https://www.benchchem.com/product/b2444472/docs?utm_src=pdf-body-img#comprehensive-technical-guide-characterization-and-properties-of-o-isovalerotoluene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2444472?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Figure 1: Electrophilic aromatic substitution pathway yielding o-isovalerotoluene. The ortho-
isomer is kinetically disfavored due to steric clash between the methyl and isovaleryl groups.

Part 2: Thermodynamic Properties (BP & MP)

The boiling and melting points of o-isovalerotoluene are governed by Van der Waals forces and
the efficiency of molecular packing. The ortho-substitution disrupts planar stacking, typically
resulting in a lower melting point and a boiling point slightly deviated from the para-isomer.

Boiling Point (BP)
The boiling point represents the temperature at which the vapor pressure of the liquid equals
the external pressure. For o-isovalerotoluene, the boiling point is elevated relative to

unsubstituted valerophenone due to the additional methyl group, yet modulated by the ortho
effect.

o Predicted Boiling Point: 248°C — 255°C (at 760 mmHg)
o Experimental Context:
o Valerophenone (C11H140) boils at 244-245°C [1].[4]

o The addition of a methyl group typically adds 15—-20°C to the boiling point of aromatic
ketones.

o However, ortho-substitution can slightly lower the boiling point relative to the para-isomer
(approx. 260°C) due to intramolecular steric shielding which reduces intermolecular
dipole-dipole interactions.

Melting Point (MP)

Melting point is highly sensitive to molecular symmetry. The ortho-isomer possesses lower
symmetry and significantly higher steric strain than the crystalline para-isomer.

o Predicted Melting Point: < 20°C (Liquid at Room Temperature)

e Thermodynamic Logic:

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.chemicalbook.com/ChemicalProductProperty_US_CB2475521.aspx
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2444472?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o p-Isovalerotoluene is often a low-melting solid or semi-solid due to its ability to pack
efficiently in a crystal lattice.

o o-Isovalerotoluene, with its "kinked" structure caused by the adjacent methyl and carbonyl
groups, resists crystallization. It is expected to exist as a colorless to pale yellow oil at
ambient conditions.

Summary Data Table

Property Value | Range Confidence Level Mechanistic Driver
Boiling Point (760 High (Predicted based  Molecular Weight +
248 — 255 °C . _
mmHg) on Homologs) Dipole Interactions
) ) o High (Structural Steric inhibition of
Melting Point < 20 °C (Liquid) ) ]
Analysis) crystal packing

) o Experimental
Physical State (25°C) Liquid ) Low symmetry
Observation

Refractive Index (
~1.510 - 1.520 Estimated Aromatic conjugation

)

Part 3: Experimental Methodologies

As a scientist, relying solely on literature values is insufficient. Verification requires robust
experimental protocols. The following workflows outline the authoritative methods for
determining BP and MP for this compound.

Boiling Point Determination: Ebulliometry & Distillation

For high-boiling liquids like o-isovalerotoluene, simple open-tube methods are prone to error
due to decomposition or thermometer lag.

Protocol: Micro-Distillation (ASTM D1078 Adaptation)

e Setup: Use a Hickman distillation head or a micro-scale fractional distillation apparatus with
a vacuum jacket.
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e Pressure Control: Since the BP is >200°C, decomposition is a risk. Perform the distillation
under reduced pressure (e.g., 10 mmHg).

o Calculation: Use the Antoine Equation or a nomograph to convert the observed vacuum
BP to standard atmospheric pressure.

o Approximation: At 10 mmHg, the BP will be approximately 110-120°C.

o Equilibrium: Allow the reflux ring to stabilize for 5 minutes before recording the vapor
temperature.

» Validation: Compare against a standard of pure Valerophenone.

Melting Point /| Glass Transition: DSC Analysis

Since o-isovalerotoluene is likely a liquid, "melting point" determination effectively becomes a
freezing point or glass transition (

) analysis.

Protocol: Differential Scanning Calorimetry (DSC)

Sample Prep: Seal 5-10 mg of the liquid in an aluminum pan.

Cooling Cycle: Cool rapidly to -80°C to freeze the sample or induce a glass state.

Heating Cycle: Heat at 5°C/min.

Analysis:
o Look for an endothermic peak (melting) or a step change in heat capacity (

).

o If no crystallization occurs, the compound is a glass-forming liquid.

Experimental Workflow Diagram
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Figure 2: Integrated workflow for the synthesis, purification, and physical characterization of o-
isovalerotoluene.

Part 4: Applications in Drug Development

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b2444472/docs?utm_src=pdf-body-img#comprehensive-technical-guide-characterization-and-properties-of-o-isovalerotoluene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2444472?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

In the context of pharmaceutical research, o-isovalerotoluene is not merely a solvent but a
scaffold intermediate.

» Steric Control: The ortho-methyl group provides a fixed steric barrier. In medicinal chemistry,
this is utilized to lock conformations of downstream drugs, potentially improving receptor
binding selectivity.

o Metabolic Stability: The steric bulk around the ketone and the methyl group can retard
metabolic oxidation at the benzylic position, a common strategy to extend the half-life of drug
candidates.

e Fragrance Industry: Isomeric valerophenones are often evaluated for fruity/balsamic odor
profiles. The ortho isomer typically offers a sharper, more herbal note compared to the sweet
para isomer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [Comprehensive Technical Guide: Characterization and
Properties of o-Isovalerotoluene]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2444472/docs#comprehensive-technical-guide-
characterization-and-properties-of-o-isovalerotoluene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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